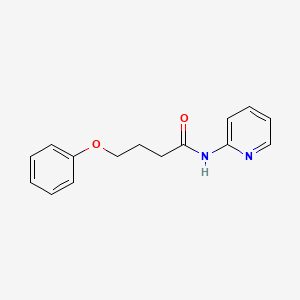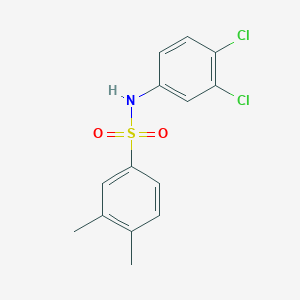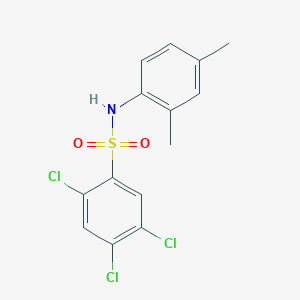
4-phenoxy-N-(2-pyridyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxy-N-(2-pyridyl)butanamide, also known as PB28, is a compound that belongs to the family of androgen receptor (AR) antagonists. It has been extensively studied for its potential applications in the treatment of prostate cancer and other diseases that are influenced by androgens. PB28 has shown promising results in preclinical studies, and its synthesis and mechanism of action have been thoroughly investigated.
Mécanisme D'action
4-phenoxy-N-(2-pyridyl)butanamide acts as an antagonist of the androgen receptor, which is a key regulator of androgen signaling in the body. By binding to the AR, 4-phenoxy-N-(2-pyridyl)butanamide prevents the activation of downstream signaling pathways that are involved in the growth and survival of prostate cancer cells. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-phenoxy-N-(2-pyridyl)butanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of androgen receptor signaling, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-phenoxy-N-(2-pyridyl)butanamide is its high potency and selectivity for the androgen receptor. This makes it a valuable tool for studying the role of androgens in disease processes and for developing new therapies for androgen-related diseases. However, one of the limitations of 4-phenoxy-N-(2-pyridyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-phenoxy-N-(2-pyridyl)butanamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for the treatment of prostate cancer, and the exploration of its potential use in other diseases such as androgenetic alopecia and hirsutism. Additionally, further studies are needed to better understand the mechanisms of action of 4-phenoxy-N-(2-pyridyl)butanamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
4-phenoxy-N-(2-pyridyl)butanamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-chloropyridine with 4-phenoxybutyric acid, followed by amination and cyclization reactions. The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-phenoxy-N-(2-pyridyl)butanamide has been studied extensively for its potential applications in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and its efficacy has been compared to that of other AR antagonists such as bicalutamide and enzalutamide. 4-phenoxy-N-(2-pyridyl)butanamide has also been investigated for its potential use in other androgen-related diseases such as androgenetic alopecia and hirsutism.
Propriétés
IUPAC Name |
4-phenoxy-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-14-9-4-5-11-16-14)10-6-12-19-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGGLRDZLKOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(pyridin-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)